molecular formula C10H9N3O3 B15058175 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B15058175
M. Wt: 219.20 g/mol
InChI Key: OKKXUGFKJJCVFT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole typically involves the following steps:

    Nitration of 3-Methoxyphenylhydrazine: The starting material, 3-methoxyphenylhydrazine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group into the phenyl ring.

    Cyclization: The nitrated product undergoes cyclization with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Reduction: 3-(3-Aminophenyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: It can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole: Similar structure but with the methoxy group in the para position.

    3-(3-Methoxyphenyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can lead to distinct pharmacological and material properties compared to its analogs.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(3-methoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12)

InChI Key

OKKXUGFKJJCVFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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